![molecular formula C27H24O10 B1632561 Methyl salvionolate A CAS No. 1015171-69-3](/img/structure/B1632561.png)
Methyl salvionolate A
Overview
Description
“Methyl salvionolate A” is a natural product that was first isolated from the roots of Salvia yunnanensis . It is known to possess pharmacological effects similar to those of salvianolate A, including anti-HIV-1 activity .
Synthesis Analysis
The first total synthesis of (±)-Methyl salvianolate A was reported in a study . The key features of the approach are the use of a Horner–Wadsworth–Emmons reaction and the protection of multiple hydroxyls using silyl protecting groups . The employment of the readily removable silyl protecting groups allows the synthesis of (±)-methyl salvianolate A and its derivatives on a reasonably large scale .
Molecular Structure Analysis
The molecular structure of Methyl salvianolate A is complex, and its synthesis involves the use of a Horner–Wadsworth–Emmons reaction and the protection of multiple hydroxyls using silyl protecting groups .
Chemical Reactions Analysis
The synthesis of Methyl salvianolate A involves a Horner–Wadsworth–Emmons reaction . This reaction is key to the formation of the carbon-carbon double bond in the molecule .
Scientific Research Applications
1. Antifibrotic Action in Hepatic Cells
Methyl salvionolate A, specifically as salvionolic acid-A (SA-A), has demonstrated antifibrotic properties. A study by Liu et al. (2000) showed that SA-A inhibited hepatic stellate cell proliferation and collagen expression, suggesting a potential mechanism against liver fibrosis (Liu et al., 2000).
2. Agricultural Applications
Research by Norin (2001) explored the use of methyl salicylate in agriculture. Methyl salicylate, a common compound in several biological systems, was shown to act in interplant communication, reducing the colonization density of aphids in crops (Norin, 2001).
3. Postharvest Preservation of Fruits
A study by Giménez et al. (2016) found that postharvest application of methyl salicylate in sweet cherry effectively reduced respiration rate, weight loss, and softening. It also maintained higher concentrations of phenolics, anthocyanins, and total antioxidant activity, indicating its potential as an environmentally friendly tool for maintaining fruit quality during storage (Giménez et al., 2016).
4. Role in Plant Stress Responses
Sharma et al. (2020) discussed the role of salicylic acid, particularly its methyl ester form, methyl salicylate, in plants exposed to heavy metal stress. The compound interacts with other plant hormones and stimulates antioxidant compounds, aiding plants in counteracting heavy metal stress (Sharma et al., 2020).
5. Solvent Extraction Applications
Muthuraman and Teng (2010) explored the use of salicylic acid in solvent extraction processes. They found that salicylic acid effectively extracted methyl violet from aqueous acidic solutions, indicating potential applications in industrial processes (Muthuraman & Teng, 2010).
6. Plant Disease Management
Kalaivani et al. (2016) reported that methyl salicylate, when used as a seed treatment, significantly increased seedling emergence and growth in rice. It also enhanced the plant's tolerance against bacterial blight, suggesting its potential as a growth promoter and protector in agriculture (Kalaivani et al., 2016).
7. Anti-Inflammatory Properties
Zhang et al. (2012) studied a naturally occurring analogue of methyl salicylate, finding that it exhibited anti-inflammatory effects by inhibiting the nuclear factor-kappaB activityin macrophages. This compound, Methyl salicylate 2-O-β-D-lactoside (DL0309), showed potential for treating inflammatory diseases by regulating the NF-κB pathway and pro-inflammatory cytokine production (Zhang et al., 2012).
8. Chemical Warfare Agent Simulant Detection
Patel et al. (2008) investigated the use of methyl salicylate as a simulant to test chemical protective garments and personal protective gear. They developed polymer-filled capacitance-based sensors for its detection, demonstrating the potential for real-time monitoring in safety and security applications (Patel et al., 2008).
9. Pharmacological Metabolism and Antioxidant Activity
Xu et al. (2014) studied the metabolism of salvianolic acid A (SAA), a compound similar to methyl salicylate, in vivo and in vitro. They found that SAA undergoes rapid methylation metabolism, and the methylated metabolites exhibited significant antioxidant potency, suggesting potential pharmacological benefits (Xu et al., 2014).
10. Bi-enzyme Electrochemical Sensor Development
Fang et al. (2016) developed a bi-enzyme-based electrochemical biosensor for detecting methyl salicylate, a key volatile organic compound released by plants during stress events like pathogen infection. This sensor could be used for advanced detection of plant diseases, which is crucial for the agricultural industry (Fang et al., 2016).
Mechanism of Action
Target of Action
Methyl salvianolate A is a potent inhibitor of HIV-1 . It primarily targets the P24 antigen in HIV-1 infected MT-4 cells . Additionally, it inhibits HIV-1 reverse transcriptase, protease, and integrase , which are key enzymes in the HIV-1 replication cycle.
Mode of Action
Methyl salvianolate A interacts with its targets by inhibiting their activity. It inhibits the P24 antigen in HIV-1 infected MT-4 cells with an EC50 of 1.62 μg/ml . It also inhibits HIV-1 reverse transcriptase, protease, and integrase with IC50s of 50.58, 10.73, and 7.58 μg/ml, respectively .
Result of Action
The inhibition of key enzymes in the HIV-1 replication cycle by Methyl salvianolate A results in the disruption of the viral replication process. This leads to a decrease in the progression of HIV-1 infection .
properties
IUPAC Name |
methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O10/c1-36-27(35)24(14-16-4-9-20(29)23(32)13-16)37-25(33)11-6-17-5-10-21(30)26(34)18(17)7-2-15-3-8-19(28)22(31)12-15/h2-13,24,28-32,34H,14H2,1H3/b7-2+,11-6+/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBVHUFYVODQRD-XKHISXTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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